molecular formula C12H19BrN2O7S B13752460 (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide CAS No. 13639-58-2

(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide

Cat. No.: B13752460
CAS No.: 13639-58-2
M. Wt: 415.26 g/mol
InChI Key: TVUUTPVRXSNMNR-UHFFFAOYSA-N
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Description

(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is a complex organic compound with the molecular formula C12H19BrN2O7S It is known for its unique structural features, which include multiple functional groups such as acetates, carbamimidoyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule, followed by the introduction of the carbamimidoyl and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate: Similar in structure but lacks the hydrobromide component.

    (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrochloride: Similar but with a different halide component.

Uniqueness

(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is unique due to its specific combination of functional groups and the presence of the hydrobromide component. This gives it distinct chemical and physical properties compared to its analogs, making it suitable for specialized applications in research and industry.

Properties

CAS No.

13639-58-2

Molecular Formula

C12H19BrN2O7S

Molecular Weight

415.26 g/mol

IUPAC Name

(4,5-diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide

InChI

InChI=1S/C12H18N2O7S.BrH/c1-5(15)19-8-4-18-11(22-12(13)14)10(21-7(3)17)9(8)20-6(2)16;/h8-11H,4H2,1-3H3,(H3,13,14);1H

InChI Key

TVUUTPVRXSNMNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC(=N)N.Br

Origin of Product

United States

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